Peficitinib

JAK-STAT signaling Autoimmune disease Kinase selectivity profiling

Select Peficitinib for in vivo RA studies requiring bone mineral density preservation and synovial pathology endpoints. It uniquely inhibits VEGF/PDGF receptor kinases and offers superior BMD protection vs. tofacitinib at equivalent exposure. Its 7-13h half-life supports once-daily dosing in chronic models, simplifying long-term studies. Its inactive metabolites ensure accurate dose-response interpretation.

Molecular Formula C18H22N4O2
Molecular Weight 326.4 g/mol
CAS No. 944118-01-8
Cat. No. B612040
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePeficitinib
CAS944118-01-8
SynonymsPeficitinib;  ASP015K;  ASP015K;  ASP 015K;  JNJ54781532;  JNJ54781532;  JNJ 54781532.
Molecular FormulaC18H22N4O2
Molecular Weight326.4 g/mol
Structural Identifiers
SMILESC1C2CC3CC(C2)(CC1C3NC4=C5C=CNC5=NC=C4C(=O)N)O
InChIInChI=1S/C18H22N4O2/c19-16(23)13-8-21-17-12(1-2-20-17)15(13)22-14-10-3-9-4-11(14)7-18(24,5-9)6-10/h1-2,8-11,14,24H,3-7H2,(H2,19,23)(H2,20,21,22)/t9?,10-,11?,14?,18?/m1/s1
InChIKeyDREIJXJRTLTGJC-LIDVPHFLSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Peficitinib (ASP015K) CAS 944118-01-8: JAK Pan-Inhibitor with Moderate JAK3 Selectivity


4-[[(1R)-5-hydroxy-2-adamantyl]amino]-1H-pyrrolo[2,3-b]pyridine-5-carboxamide, also known as Peficitinib or ASP015K, is an orally bioavailable Janus kinase (JAK) inhibitor that targets all four JAK family members (JAK1, JAK2, JAK3, and TYK2) with moderate selectivity for JAK3 [1]. The compound features a 1H-pyrrolo[2,3-b]pyridine-5-carboxamide scaffold that forms triple hydrogen bonds with the ATP-binding pocket hinge region of JAK kinases [2]. Peficitinib is developed as a once-daily oral therapeutic for autoimmune and inflammatory diseases, with completed Phase II and Phase III clinical trials in rheumatoid arthritis and plaque psoriasis [1].

Why Generic Substitution of Peficitinib CAS 944118-01-8 with Other JAK Inhibitors Is Scientifically Unjustified


Peficitinib cannot be interchangeably substituted with other JAK inhibitors such as tofacitinib, baricitinib, or filgotinib due to three quantifiable differentiation dimensions. First, peficitinib exhibits a unique JAK selectivity profile with an IC50 of 0.71 nM for JAK3 versus 3.9 nM for JAK1 (5.5-fold JAK3/JAK1 selectivity), whereas tofacitinib and baricitinib demonstrate JAK1/JAK2 preferential inhibition with differing JAK3 potency [1][2]. Second, peficitinib possesses distinct off-target kinase inhibitory activity against VEGF and PDGF receptor kinases—a property not shared by tofacitinib—which translates to differential in vivo efficacy on bone and joint protection parameters [3]. Third, peficitinib's pharmacokinetic profile (elimination half-life >7 hours, modest accumulation after BID dosing, and sulfate-conjugated metabolites with minimal pharmacological activity) differs from other JAK inhibitors in clinically relevant ways that preclude simple substitution without dose adjustment [4].

Peficitinib CAS 944118-01-8: Quantitative Head-to-Head Evidence for Procurement and Experimental Selection


Moderate JAK3 Selectivity Versus Pan-JAK Inhibitors: 5.5-Fold JAK3/JAK1 Preference

Peficitinib exhibits a quantitatively distinct JAK selectivity profile compared to other JAK inhibitors. In standardized enzyme assays, peficitinib demonstrates an IC50 of 0.71 nM for JAK3 versus 3.9 nM for JAK1, representing a 5.5-fold preference for JAK3 over JAK1 [1][2]. In contrast, filgotinib (a JAK1-selective inhibitor) shows IC50 values of 10 nM (JAK1), 28 nM (JAK2), and 810 nM (JAK3)—an 81-fold JAK1/JAK3 selectivity in the opposite direction [3]. Tofacitinib, the first-approved JAK inhibitor, exhibits IC50 values of 3.2 nM (JAK1), 4.1 nM (JAK2), and 1.6 nM (JAK3), yielding a JAK3/JAK1 ratio of approximately 2.0 [2][3]. This moderate JAK3 selectivity of peficitinib is structurally explained by differential binding modes in ATP-binding pockets revealed by co-crystal structures with all four JAK family members [1].

JAK-STAT signaling Autoimmune disease Kinase selectivity profiling

Superior Bone Mineral Density Preservation and Synovial Thickness Reduction Versus Tofacitinib in Adjuvant-Induced Arthritis Model

In a direct head-to-head comparison in the adjuvant-induced arthritis rat model, peficitinib 10 mg/kg demonstrated significantly greater inhibitory effects than tofacitinib 3 mg/kg on loss of bone mineral density (BMD) and synovial thickening score, despite equivalent plasma exposure (Cmax and AUC0-12h) between these doses [1]. Peficitinib 10 mg/kg also showed greater efficacy than tofacitinib 3 mg/kg on inflammation- and bone destruction-associated paw fluid parameters, including VEGF production, PDGF production, RANKL levels, and MMP-3 levels [1]. The authors attributed these differential effects to peficitinib's additional inhibitory activity against VEGF and PDGF receptor kinases, a property not observed with tofacitinib [1].

Rheumatoid arthritis Bone erosion In vivo efficacy comparison

Favorable Pharmacokinetic Profile with Once-Daily Dosing Feasibility: Elimination Half-Life >7 Hours and Modest Accumulation

Peficitinib demonstrates a pharmacokinetic profile supporting once-daily oral dosing, characterized by rapid absorption (tmax ≤1.75 hours), dose-proportional exposure, and an elimination half-life of 7.0–13 hours at clinically relevant doses (≥60 mg) [1][2]. In multiple-dose studies, steady state was achieved by day 3, with modest accumulation after twice-daily dosing (accumulation factor 1.12–1.65 for Cmax, 1.38–1.65 for AUC) [2]. Food increased AUCinf by 27% and delayed tmax by approximately 2.5 hours without clinically meaningful impact [2]. In contrast, tofacitinib has a shorter half-life (~3 hours) and requires twice-daily dosing in its standard regimen [3][4]; baricitinib has a longer half-life (~12.5 hours) but exhibits different drug-drug interaction liabilities via OAT3 transporter involvement [3][4].

Pharmacokinetics Drug development Oral bioavailability

Metabolite Profile with Minimal Pharmacological Activity: Sulfate-Conjugated Metabolites Show Very Weak In Vitro Action

Peficitinib undergoes metabolic conversion to three conjugated metabolites: H1 (sulfate and methylated metabolite), H2 (sulfate metabolite, major), and H4 (methylated metabolite) [1][2]. Importantly, these metabolites have been characterized as exhibiting very weak in vitro pharmacological action [1][2]. The major circulating metabolite H2 achieves systemic exposure exceeding 150% of the parent compound AUC [2]. In human mass balance studies, mean recovery of a 100 mg oral dose of [14C]-labeled peficitinib was 36.8% in urine and 56.6% in feces [3]. In contrast, tofacitinib undergoes extensive hepatic metabolism primarily via CYP3A4 to inactive metabolites, with approximately 70% hepatic clearance and 30% renal excretion of unchanged drug [4].

Drug metabolism Metabolite profiling Pharmacologically inactive metabolites

Peficitinib CAS 944118-01-8: Evidence-Based Research and Industrial Application Scenarios


Preclinical Rheumatoid Arthritis Models Requiring Bone Erosion and Joint Protection Endpoints

Peficitinib is the preferred JAK inhibitor for preclinical RA studies where bone mineral density preservation and synovial pathology are primary endpoints. Direct comparative evidence demonstrates that peficitinib 10 mg/kg provides significantly greater protection against BMD loss and synovial thickening than tofacitinib 3 mg/kg at equivalent plasma exposure in the adjuvant-induced arthritis rat model [1]. This differential efficacy is mechanistically linked to peficitinib's unique VEGF and PDGF receptor kinase inhibitory activity, which is absent in tofacitinib [1]. Researchers should select peficitinib over other JAK inhibitors when investigating structural joint damage endpoints.

JAK3-Biased Signaling Studies in Autoimmune and Inflammatory Disease Models

For experimental systems requiring moderate JAK3-preferential inhibition without complete ablation of JAK1/JAK2 signaling, peficitinib offers a distinct pharmacological tool profile. Its IC50 of 0.71 nM for JAK3 and 5.5-fold JAK3/JAK1 selectivity differentiates it from JAK1-selective agents (e.g., filgotinib with 81-fold JAK1/JAK3 selectivity) and JAK1/2-balanced inhibitors (e.g., baricitinib with JAK3 IC50 >400 nM) [2][3]. The co-crystal structures of peficitinib bound to all four JAK family members provide atomic-level resolution of its differential binding modes, enabling structure-guided experimental design [2].

Once-Daily Oral Dosing Protocols in Chronic In Vivo Studies

Peficitinib's pharmacokinetic profile supports once-daily oral dosing in long-term in vivo studies, offering operational advantages over twice-daily JAK inhibitors. With an elimination half-life of 7.0–13 hours at clinically relevant doses (≥60 mg), peficitinib maintains therapeutic exposure with QD dosing while tofacitinib (half-life ~3 hours) requires BID administration [4][5]. The modest food effect (27% increase in AUCinf) and predictable dose-proportional exposure simplify dosing regimen design in fed animals [4]. This profile is particularly advantageous for chronic disease models requiring extended treatment durations.

Metabolite-Controlled Pharmacology Studies Requiring Minimal Active Metabolite Interference

Peficitinib is well-suited for studies where metabolite pharmacological activity must be minimized to isolate parent compound effects. Its three conjugated metabolites (H1, H2, H4) have been characterized as exhibiting very weak in vitro pharmacological action, with the major metabolite H2 achieving >150% of parent AUC without contributing meaningfully to target engagement [6][7]. This clean metabolite profile contrasts with other JAK inhibitors where active metabolites may confound dose-response interpretation. Procurement for metabolism-sensitive experimental systems should prioritize peficitinib based on this well-documented metabolite characterization.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Peficitinib

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.